molecular formula C22H30Cl4N2 B1665883 1,4-Cyclohexanedimethanamine, N,N'-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- CAS No. 366-93-8

1,4-Cyclohexanedimethanamine, N,N'-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans-

Cat. No. B1665883
CAS RN: 366-93-8
M. Wt: 464.3 g/mol
InChI Key: NRVIEWRSGDDWHP-PMXFUEHMSA-N
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Description

AY 9944 prevents cholesterol biosynthesis by inhibiting the 7-dehydro cholesterol Δ7-reductase (DHCR7) enzyme (IC50 = 13 nM), which interferes with the conversion of 7-dehydro cholesterol to cholesterol. Furthermore, by upregulating the expression of DHCR7, AY 9944 can block Hedgehog signaling at the level of Smoothened or by loss of Suppressor of Fused. AY 9944 inhibition of DHCR7 has been used to recapitulate phenotypes of Smith-Lemli-Opitz syndrome, a disorder brought about by mutations in the DHCR7 gene, in animal models. However, AY 9944 is highly teratogenic, producing congenital defects in offspring when fed to pregnant animals.
An anti-cholesteremic agent that inhibits delta 7-reductase, delta 14 reductase, and sterol biosynthesis.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Dolaz et al. (2009) discusses the synthesis and characterization of metal complexes with N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine, highlighting its potential in developing binuclear complexes with unique electrochemical properties (Dolaz, McKee, Gölcü, & Tümer, 2009).

Metal Complexes and Catalytic Properties

  • Yaul et al. (2013) explored the formation of well-defined complexes with vanadium (IV) and (V), using derivatives of this compound as ligands, which could serve as catalysts for certain chemical reactions (Yaul, Pethe, Deshmukh, & Aswar, 2013).

Polymer Synthesis

  • The compound has been used in the creation of novel polyamides, as reported by Yang et al. (1999), who synthesized polyamides with good solubility and thermal stability, highlighting its role in advanced polymer materials development (Yang, Hsiao, & Yang, 1999).

Structural Properties in Crystallography

  • Şahin et al. (2010) examined the structural properties of trans-cyclohexane-1,2-diamine complexes, revealing insights into their two-dimensional hydrogen-bonded supramolecular structures (Şahin, Sevindi, Icbudak, & Işık, 2010).

Host-Guest Chemistry

  • Barton et al. (2020) demonstrated the compound's effectiveness as a host in the enclathration of various solvents, providing valuable information for applications in purification and separation processes (Barton, Jooste, & Hosten, 2020).

Mechanism of Action

Target of Action

AY 9944, also known as AY 9944 dihydrochloride, trans-1,4-Bis(2-chlorobenzaminomethyl)cyclohexane dihydrochloride, 1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans-, or AY-9944, is a specific inhibitor of cholesterol biosynthesis . The primary target of AY 9944 is the 7-dehydro cholesterol Δ7-reductase (DHCR7) enzyme . This enzyme plays a crucial role in the conversion of 7-dehydrocholesterol to cholesterol .

Mode of Action

AY 9944 inhibits the DHCR7 enzyme, thereby interfering with the conversion of 7-dehydrocholesterol to cholesterol . This inhibition results in hypocholesterolemia and accumulation of 7-dehydrocholesterol . At high doses, AY 9944 also inhibits sterol Δ7-Δ8 isomerase in cultured embryos, leading to the accumulation of cholest-8-en-3β-ol .

Biochemical Pathways

The inhibition of DHCR7 by AY 9944 affects the cholesterol biosynthesis pathway . This leads to a reduction in cholesterol and a marked accumulation of 7-dehydrocholesterol . Isotope studies have shown a reduced uptake of acetate into cholesterol and an increased uptake into 7-dehydrocholesterol in various tissues in vivo and by skin samples in vitro .

Pharmacokinetics

It’s known that ay 9944 can be administered via subcutaneous injection . In one study, AY 9944 was administered at a dosage of 7.5 mg/kg every 6 days from postnatal day 2 to postnatal day 20 .

Result of Action

The inhibition of cholesterol biosynthesis by AY 9944 leads to hypocholesterolemia and accumulation of 7-dehydrocholesterol . In cultured embryos, high doses of AY 9944 inhibit sterol Δ7-Δ8 isomerase, causing the accumulation of cholest-8-en-3β-ol . In animal models, AY 9944 reduces brain cholesterol and increases 7-dehydrocholesterol in all brain regions until 400 days after treatment cessation .

Action Environment

It’s worth noting that ay 9944 is highly teratogenic, producing congenital defects in offspring when fed to pregnant animals .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVIEWRSGDDWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957874, DTXSID50924843
Record name AY-9944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

366-93-8, 1245-84-7
Record name AY-9944
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AY-9944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AY 9944
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: AY-9944 primarily inhibits 7-dehydrocholesterol Δ7-reductase (DHCR7), an enzyme critical in the cholesterol biosynthesis pathway. [, , , , , , , , , ] This inhibition disrupts the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. [, , , , , , , , , ]

ANone: Inhibiting DHCR7 leads to several downstream effects:

  • Accumulation of 7-DHC: AY-9944 causes a significant build-up of 7-DHC in various tissues, including the serum, liver, and brain. [, , , , , , , , , ]
  • Reduced Cholesterol Levels: Treatment with AY-9944 results in a decrease in cholesterol levels in various tissues and serum. [, , , , , , , , , ] This decrease is particularly pronounced in the serum and adrenal glands. []
  • Appearance of Aberrant Sterols: AY-9944 treatment leads to the emergence of atypical sterols in serum, mirroring profiles observed in humans with Smith-Lemli-Opitz syndrome (SLOS). [] These aberrant sterols include 7- and 8-dehydrocholesterol, two trienols, and 19-nor-5,7,9(10)-cholestatrien-3beta-ol. []

ANone: AY-9944 administration can disrupt adrenal gland function:

  • Reduced Corticosterone Production: Chronic treatment with high doses of AY-9944 can suppress corticosterone production in the adrenal glands. []
  • Adrenal Hypertrophy: Prolonged treatment with AY-9944 can lead to adrenal hypertrophy, likely due to the reduced cholesterol levels and a compensatory increase in adrenal size. [, ]

ANone: Yes, AY-9944 has been observed to affect the fatty acid composition of phospholipids in the serum and various tissues. [] This suggests a broader influence on lipid metabolism beyond its primary target.

ANone: The molecular formula of AY-9944 is C20H26Cl2N2 • 2HCl, and its molecular weight is 461.28 g/mol.

ANone: While specific spectroscopic data is limited in the provided research, standard characterization techniques such as NMR and Mass Spectrometry would be applicable.

ANone: AY-9944 is primarily an enzyme inhibitor and does not display catalytic properties itself.

ANone: AY-9944 is primarily used as a research tool to:

  • Study Cholesterol Biosynthesis: It helps elucidate the cholesterol synthesis pathway and its regulation. []
  • Model SLOS: It creates an animal model for studying SLOS and potential therapeutic interventions. [, , ]
  • Investigate Lipid Metabolism: It helps understand the broader effects of altered cholesterol synthesis on lipid metabolism. []
  • Explore Neurological Disorders: AY-9944 has been used to induce absence seizures in animal models, providing insights into epilepsy and potential treatment strategies. [, , , , ]

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